molecular formula C9H17ClN2O B2613450 (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride CAS No. 1349702-33-5

(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride

Cat. No.: B2613450
CAS No.: 1349702-33-5
M. Wt: 204.7
InChI Key: BWMXGMNUMNBEDE-DDWIOCJRSA-N
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Description

(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride is a chiral amine-containing compound featuring a pyrrolidine ring substituted with an aminomethyl group at the 3-position and a cyclobutyl ketone moiety. This structure confers unique physicochemical and pharmacological properties, making it relevant in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-cyclobutylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMXGMNUMNBEDE-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2CC[C@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride typically involves the reaction of cyclobutylmethanone with ®-3-aminopyrrolidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Specific details on the reaction conditions, such as temperature and solvents used, are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethanone oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride, based on molecular frameworks and functional groups:

Compound Name CAS No. Similarity Score Key Structural Differences
(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride 1286207-68-8 0.79–0.90 Cyclopropyl ring instead of cyclobutyl
(S)-3-Amino-1-methylpiperidin-2-one hydrochloride 956109-56-1 0.74 Piperidinone core; methyl substitution
Cyclohexyl(piperazin-1-yl)methanone 27561-62-2 0.89 Piperazine instead of pyrrolidine; cyclohexyl group
N,N-Dimethylpyrrolidin-3-amine dihydrochloride 50534-42-4 0.75 Dimethylamine substitution; lacks ketone

Data Sources :

Structural and Functional Differences

  • Cyclobutyl vs. Cyclopropyl : The cyclobutyl group introduces increased ring strain compared to cyclopropyl but offers greater conformational flexibility. This may enhance binding to sterically demanding targets but reduce metabolic stability .
  • Pyrrolidine vs.
  • Amino Group Positioning: The 3-aminopyrrolidine moiety is critical for hydrogen bonding, a feature shared with (S)-3-Amino-1-methylpiperidin-2-one hydrochloride but absent in N,N-dimethyl analogs .

Physicochemical Properties

While explicit data for the cyclobutyl derivative are unavailable, extrapolations can be made from its cyclopropyl analog (CAS 1286207-68-8):

  • Solubility : The cyclopropyl analog requires stock solutions in DMSO (e.g., 5.24 mL for 1 mg at 1 mM), suggesting moderate solubility. The cyclobutyl variant may exhibit lower solubility due to increased hydrophobicity .
  • Molecular Weight : The cyclopropyl analog has a molecular weight of ~264 g/mol; the cyclobutyl derivative is expected to be slightly higher (~278 g/mol), impacting pharmacokinetics .

Pharmacological Implications

  • Target Engagement : The cyclopropyl analog shows affinity for amine receptors (e.g., serotonin/dopamine transporters), suggesting the cyclobutyl derivative may share similar targets but with altered potency due to steric effects .
  • Metabolic Stability : Larger rings (e.g., cyclohexyl in CAS 27561-62-2) often reduce CYP450-mediated metabolism, implying the cyclobutyl group may enhance half-life compared to cyclopropyl .

Biological Activity

(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride, with the CAS number 1349702-33-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C9H17ClN2O, and it is characterized by its unique structure that includes a pyrrolidine ring and a cyclobutyl moiety. This compound has been primarily studied for its implications in various therapeutic areas, including oncology.

The biological activity of (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride is largely attributed to its role as an inhibitor of specific kinases, which play crucial roles in cell cycle regulation and cancer progression. Preliminary studies suggest that this compound may inhibit Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is critical for proper cell division. Overexpression of PLK4 has been linked to various cancers, making it a target for therapeutic intervention .

Pharmacological Profile

Key Properties:

  • Molecular Weight: 204.70 g/mol
  • Boiling Point: Not specified
  • Solubility: Typically soluble in organic solvents; specific solubility data not provided.

Absorption and Distribution:

  • The compound exhibits high gastrointestinal absorption and does not significantly permeate the blood-brain barrier, indicating limited central nervous system activity .

Metabolism:

  • The metabolic pathways for this compound have not been extensively characterized; however, it is important to evaluate potential interactions with cytochrome P450 enzymes, as these could influence its pharmacokinetics.

Case Studies

  • Inhibition of PLK4 in Cancer Cells:
    A study demonstrated that (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride effectively inhibited PLK4 activity in various cancer cell lines. This inhibition led to disrupted cell cycle progression and increased apoptosis in cells with overexpressed PLK4 .
  • Impact on Centrosome Duplication:
    Research indicated that treatment with this compound resulted in reduced centrosome duplication rates in both normal and cancerous cells. This effect was particularly pronounced in cell lines harboring mutations in the p53 pathway, suggesting a potential therapeutic strategy for p53-deficient tumors .

Comparative Analysis

The following table summarizes the biological activity of (R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride compared to related compounds:

Compound NameCAS NumberPrimary ActivityNotes
(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride1349702-33-5PLK4 inhibitionPotential anti-cancer agent
CentrinoneN/APLK4 inhibitionDeveloped specifically as a PLK4 inhibitor
(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride1286207-68-8Less potent than cyclobutyl variantSimilar structure but different activity profile

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